4-(cyclopropylmethoxy)-2-fluorobenzonitrile
Overview
Description
4-(cyclopropylmethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C11H10FNO and a molecular weight of 191.2 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(cyclopropylmethoxy)-2-fluorobenzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-fluorobenzonitrile with cyclopropylmethanol under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(cyclopropylmethoxy)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in metal-mediated coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium in the case of coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(cyclopropylmethoxy)-2-fluorobenzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(cyclopropylmethoxy)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets. . These intermediates can further react to form various products, depending on the reaction conditions.
Comparison with Similar Compounds
4-(cyclopropylmethoxy)-2-fluorobenzonitrile can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzonitrile: This compound has a bromine atom instead of the cyclopropylmethoxy group, making it less reactive in certain substitution reactions.
4-Fluorobenzonitrile: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylmethoxy group and the fluorine atom, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUOBJQLCNVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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